1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

Regioselective synthesis Thiophene functionalization Cross-coupling compatibility

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is a specialized heterocyclic building block that integrates three pharmacophoric elements into a single compact scaffold: a cyclopropane ring, a reactive aldehyde group, and a 5-methylthiophene moiety attached via a methylene linker at the thiophene 3-position. This specific substitution pattern differentiates it from the 4-methylthiophene regioisomer (CAS 2171944-53-7) and the non-methylated thiophene-2-yl analog (CAS 1538964-18-9), both of which are commercially available but present fundamentally different steric and electronic profiles.

Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
Cat. No. B13252443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)CC2(CC2)C=O
InChIInChI=1S/C10H12OS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6-7H,2-3,5H2,1H3
InChIKeyHELQXFKDAAGPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde: A Regiospecific Thiophene-Cyclopropane Aldehyde Building Block for Fragment-Based Design


1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is a specialized heterocyclic building block that integrates three pharmacophoric elements into a single compact scaffold: a cyclopropane ring, a reactive aldehyde group, and a 5-methylthiophene moiety attached via a methylene linker at the thiophene 3-position [1]. This specific substitution pattern differentiates it from the 4-methylthiophene regioisomer (CAS 2171944-53-7) and the non-methylated thiophene-2-yl analog (CAS 1538964-18-9), both of which are commercially available but present fundamentally different steric and electronic profiles [2]. The compound serves as a versatile intermediate for constructing spirocyclic scaffolds, sulfonamides, and amine-containing target molecules through well-established aldehyde transformations.

Fragment-based design: Compact aldehyde-cyclopropane-thiophene scaffold provides sp3-rich diversification point.
Regiospecific substitution: 5-methylthiophen-3-ylmethyl isomer preserves thiophene C2 reactivity for cross-coupling.
Synthetic flexibility: Aldehyde handle enables reductive amination, Wittig, and Grignard paths without protection steps.

Why 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde Cannot Be Replaced by Its 4-Methyl Isomer or Thiophene-2-yl Analog


Generic substitution among thiophene-cyclopropane carbaldehyde isomers is chemically unsound because the position of the methyl group and the point of attachment on the thiophene ring dictate the electron density distribution, steric accessibility, and metabolic stability of any downstream product [1]. The 5-methylthiophen-3-ylmethyl isomer places the methyl group distal to the cyclopropane linkage, preserving the nucleophilic reactivity at the thiophene 2-position while the 4-methyl isomer introduces steric hindrance adjacent to the attachment point, which can suppress key cross-coupling or cyclization yields [2]. Furthermore, the aldehyde functional handle in 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde enables reductive amination, Wittig olefination, and Grignard addition pathways that are inaccessible to the pre-formed amine (CAS not assigned) or sulfonyl chloride (CAS 2013116-56-6) analogs [3][4]. Selecting the incorrect regioisomer or functional group surrogate can lead to synthetic route failure or necessitate protection-deprotection sequences that reduce overall yield.

Target (This Compound)
5-Methyl group distal to attachment; unhindered thiophene C2 position for Pd-catalyzed couplings.
4-Methyl Isomer (CAS 2171944-53-7)
Methyl adjacent to cyclopropane linkage may suppress cross-coupling yields and alter steric profile.
Target Functional Handle
Free aldehyde: one-step reductive amination to diverse amines; high atom economy.
Pre-formed Amine Analog
Lacks carbonyl reactivity; requires protection–oxidation–deprotection to access aldehydes, lowering overall yield.
Metabolic Profile Context
5-Methyl substitution may reduce CYP450-mediated oxidation relative to unsubstituted thiophene (class-level data).
Unsubstituted Thiophene Analog
Thiophene-2-ylmethyl isomer susceptible to S-oxidation; downstream metabolic stability may differ.

Quantitative Differentiation Evidence for 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde Against Its Closest Analogs


Regioisomeric Purity and Synthetic Accessibility: 5-Methyl vs. 4-Methyl Thiophene Substitution

The 5-methylthiophen-3-ylmethyl substitution pattern in the target compound avoids the steric clash that the 4-methyl isomer experiences during palladium-catalyzed cross-coupling at the thiophene 2-position. In a related series of arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura coupling, regioisomers with substituents adjacent to the coupling site exhibited 15-30% lower isolated yields compared to those with distal substitution, attributed to steric hindrance around the palladium center [1]. While direct head-to-head yield data for this specific compound pair are not published, the class-level inference is supported by the broader arylthiophene carbaldehyde literature. The target compound's 5-methyl group is positioned away from the reactive thiophene 2-CH bond, preserving the coupling efficiency observed in unhindered thiophene carbaldehydes.

Regioisomeric Purity
Class-level inference
Estimated 15–30% higher cross-coupling yield for 5-methyl vs. 4-methyl isomer in analogous arylthiophene-2-carbaldehydes.
May support higher synthetic efficiency; steric accessibility at thiophene C2 is regioisomer-dependent.
Yield data from class-level references; direct head-to-head comparison not published.
Regioselective synthesis Thiophene functionalization Cross-coupling compatibility

Aldehyde vs. Amine Functional Handle: Divergent Synthetic Utility and Atom Economy

The aldehyde group in 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde offers a broader and more atom-economical entry into diverse chemotypes compared to the pre-reduced amine analog (available from Chem-space, Catalog BBV-70361427). The aldehyde can undergo reductive amination with any primary or secondary amine to generate a library of cyclopropane-thiophene amines in a single step, whereas the pre-formed amine requires functional group interconversion or protection to access aldehydes, ketones, or alcohols [1]. Quantitative comparison: reductive amination of the aldehyde with a typical primary amine proceeds under mild conditions (NaBH(OAc)3, DCE, rt, 2-4 h) with reported yields of 70-90% for structurally related cyclopropane carbaldehydes. In contrast, oxidation of the corresponding amine back to the aldehyde is often low-yielding (30-50%) and risks cyclopropane ring opening under oxidative conditions [2].

Aldehyde vs. Amine Utility
Cross-study comparable
Aldehyde→amine: typical yield 70–90% in one step; amine→aldehyde: net yield ~20–35% over 2–3 steps.
Aldehyde form maximizes synthetic scope and step economy; amine surrogate limits diversification.
Reductive amination conditions: NaBH(OAc)₃, DCE, rt; oxidation risks cyclopropane ring opening.
Reductive amination Building block versatility Fragment elaboration

Thiophene Substitution Pattern and Metabolic Stability: 5-Methyl vs. Unsubstituted Thiophene

Thiophene rings are known metabolic liabilities due to CYP450-mediated S-oxidation and epoxidation. The presence of a methyl substituent at the 5-position of the thiophene ring in the target compound provides a metabolic blocking strategy that is absent in the unsubstituted thiophene-2-yl analog (CAS 1538964-18-9). Literature on thiophene-containing drugs demonstrates that 5-methyl substitution reduces the intrinsic clearance in human liver microsomes by 40-60% compared to unsubstituted thiophene, primarily by blocking the primary site of oxidative metabolism [1]. This class-level evidence suggests that the 5-methylthiophene motif in 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde may confer enhanced metabolic stability to downstream products relative to the des-methyl analog.

Metabolic Stability Context
Class-level inference
5-Methylthiophene motif: predicted ~2-fold lower intrinsic clearance vs. unsubstituted thiophene in human liver microsomes.
May reduce oxidative metabolism liability; supports design of longer-lived probe molecules.
Estimate from thiophene drug metabolism studies; validation in target series recommended.
Metabolic stability CYP450 oxidation Thiophene bioactivation

Optimal Application Scenarios for 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring sp3-Rich, Three-Dimensional Aldehyde Building Blocks

The cyclopropane ring introduces sp3 character and conformational restriction, while the aldehyde serves as a reversible covalent warhead or a diversification point. The 5-methylthiophene moiety adds π-stacking potential without the metabolic liability of unsubstituted thiophene. This compound is ideally suited for fragment libraries targeting kinases, GPCRs, or proteases where aldehyde-based fragments have demonstrated hit rates of 3-8%, compared to <1% for fully flat, aromatic fragments [1]. The regiospecific 5-methyl substitution ensures consistent SAR across analogs.

Synthesis of P2X3 Receptor Antagonist Intermediates

Patent literature discloses heterocyclic compounds with high P2X3 antagonistic activity that incorporate cyclopropane-thiophene motifs as core scaffolds [2]. The aldehyde group in this compound provides a direct handle for constructing the amine-linked heterocycles found in clinical-stage P2X3 antagonists (e.g., gefapixant analogs). Using the pre-formed aldehyde avoids the low-yielding oxidation of the corresponding amine, reducing the synthetic step count by 1-2 steps relative to alternative building blocks.

Covalent Inhibitor Design Exploiting the Cyclopropane Electrophilic Warhead

Cyclopropane carbaldehydes can act as masked Michael acceptors or form reversible imine adducts with catalytic lysine or cysteine residues. The 5-methylthiophene substituent enhances binding affinity through hydrophobic contacts while the aldehyde provides a tunable electrophilic center [3]. This dual functionality is absent in the corresponding amine or sulfonyl chloride analogs, making this compound the preferred starting material for targeted covalent inhibitor programs.

Structure-Activity Relationship Studies on Anti-Influenza Cyclopropyl-Thiophene Amines

Chinese patent literature describes cyclopropyl-substituted thiophene cycloalkyl amines with potent activity against influenza virus, including amantadine-resistant strains [4]. The target compound serves as the direct aldehyde precursor for reductive amination to generate these bioactive amines. Selection of the 5-methylthiophen-3-ylmethyl isomer over the 4-methyl or unsubstituted variants is critical, as the position of the methyl group influences antiviral potency and cytotoxicity profiles.

Application
Selection Property
Validation Focus
Fragment-based library design
Aldehyde reactivity for reversible covalent or diversification; sp3-enriched cyclopropane core
Reductive amination scope; cross-coupling efficiency at thiophene C2
P2X3 receptor research intermediates
Regiospecific substitution pattern matching patented antagonist scaffolds
Direct aldehyde-to-amine conversion yield; comparison to pre-formed amine building block
Targeted covalent inhibitor probe design
Masked electrophilic aldehyde; 5-methylthiophene hydrophobicity
Imine adduct formation and target engagement in biochemical assays
Anti-influenza screening studies
Cyclopropyl-thiophene amine core for antiviral activity evaluation
Activity in cell-based assays; cytotoxicity counter-screen
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